Tris(1-methylheptyl) benzene-1,2,4-tricarboxylate
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Overview
Description
Tris(1-methylheptyl) benzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C33H54O6 and a molecular weight of 546.78 g/mol This compound is primarily used as a plasticizer in various industrial applications due to its ability to enhance the flexibility and durability of materials .
Preparation Methods
The synthesis of Tris(1-methylheptyl) benzene-1,2,4-tricarboxylate typically involves the esterification of 1,2,4-benzenetricarboxylic acid with 1-methylheptyl alcohol. The reaction is carried out under high-temperature conditions in the presence of an esterification catalyst . Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Tris(1-methylheptyl) benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tris(1-methylheptyl) benzene-1,2,4-tricarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tris(1-methylheptyl) benzene-1,2,4-tricarboxylate involves its interaction with polymer chains, where it inserts itself between the chains, reducing intermolecular forces and increasing flexibility . This compound targets the ester functional groups within the polymer matrix, facilitating the plasticization process .
Comparison with Similar Compounds
Tris(1-methylheptyl) benzene-1,2,4-tricarboxylate can be compared with other similar compounds, such as:
Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate: Similar in structure but with different alkyl groups, leading to variations in plasticizing efficiency and thermal stability.
Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate: Contains oxirane groups, which provide different reactivity and applications.
Tris(6-methylheptyl) benzene-1,2,4-tricarboxylate: Another structural isomer with distinct physical and chemical properties.
The uniqueness of this compound lies in its specific alkyl chain length, which offers a balance between flexibility and thermal stability, making it suitable for a wide range of applications .
Properties
CAS No. |
59431-98-0 |
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Molecular Formula |
C33H54O6 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
trioctan-2-yl benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C33H54O6/c1-7-10-13-16-19-25(4)37-31(34)28-22-23-29(32(35)38-26(5)20-17-14-11-8-2)30(24-28)33(36)39-27(6)21-18-15-12-9-3/h22-27H,7-21H2,1-6H3 |
InChI Key |
UVCNQUKPQSCICG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)CCCCCC)C(=O)OC(C)CCCCCC |
Origin of Product |
United States |
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